molecular formula C15H17NO4S2 B2529385 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1325306-81-7

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2529385
CAS No.: 1325306-81-7
M. Wt: 339.42
InChI Key: RZJNCNFDKSGIJX-UHFFFAOYSA-N
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Description

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a thiophene ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride by the amino group on the thiophene ring.

Another approach involves the use of thiophene-2-carboxylic acid and a sulfonamide derivative, which undergoes a condensation reaction to form the desired product. This method may require the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can serve as a probe or reagent in biochemical assays and studies involving thiophene derivatives.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid methyl ester
  • 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxamide
  • This compound ethyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific functional groups and structural features. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions. Additionally, the sulfonyl group imparts stability and resistance to oxidation, further broadening its range of applications.

Properties

IUPAC Name

3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-9-7-10(2)14(11(3)8-9)22(19,20)16(4)12-5-6-21-13(12)15(17)18/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJNCNFDKSGIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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